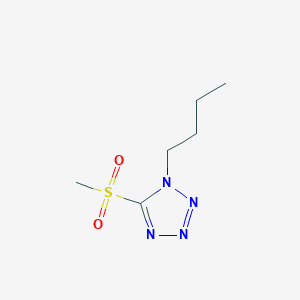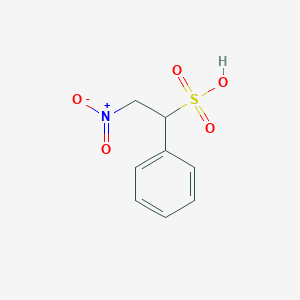
(R)-1-Cbz-2-(aminomethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cbz-2-(aminomethyl)azetidine is a chiral azetidine derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and unique reactivity. The compound ®-1-Cbz-2-(aminomethyl)azetidine features a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-2-(aminomethyl)azetidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions.
Cbz Protection: The final step involves the protection of the amine group with a carbobenzyloxy (Cbz) group.
Industrial Production Methods
Industrial production methods for ®-1-Cbz-2-(aminomethyl)azetidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Cbz-2-(aminomethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the Cbz group.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can yield the free amine.
Scientific Research Applications
®-1-Cbz-2-(aminomethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-1-Cbz-2-(aminomethyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The specific molecular pathways involved depend on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with similar ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness
®-1-Cbz-2-(aminomethyl)azetidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group. This makes it a valuable intermediate in asymmetric synthesis and a useful tool in medicinal chemistry for the development of chiral drugs .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 2-(aminomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
InChI Key |
PPUBHDIIKVQLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1CN)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)





![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
